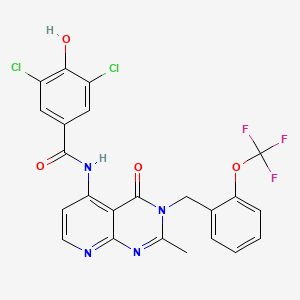

Hsd17B13-IN-58

Description

Structure

3D Structure

Properties

Molecular Formula |

C23H15Cl2F3N4O4 |

|---|---|

Molecular Weight |

539.3 g/mol |

IUPAC Name |

3,5-dichloro-4-hydroxy-N-[2-methyl-4-oxo-3-[[2-(trifluoromethoxy)phenyl]methyl]pyrido[2,3-d]pyrimidin-5-yl]benzamide |

InChI |

InChI=1S/C23H15Cl2F3N4O4/c1-11-30-20-18(22(35)32(11)10-12-4-2-3-5-17(12)36-23(26,27)28)16(6-7-29-20)31-21(34)13-8-14(24)19(33)15(25)9-13/h2-9,33H,10H2,1H3,(H,29,31,34) |

InChI Key |

RCODTGWXHLOIOF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=NC=CC(=C2C(=O)N1CC3=CC=CC=C3OC(F)(F)F)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Role of HSD17B13 in Nonalcoholic Steatohepatitis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocellular injury, which can progress to cirrhosis and hepatocellular carcinoma (HCC).[1][2] While the pathogenesis of NASH is complex and multifactorial, recent genetic studies have identified hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) as a key player in the progression of this disease. This technical guide provides a comprehensive overview of the role of HSD17B13 in NASH, focusing on its genetic variants, molecular function, and its potential as a therapeutic target.

HSD17B13: A Liver-Specific Lipid Droplet-Associated Protein

HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily, primarily expressed in the liver.[3][4] It is localized to the surface of lipid droplets within hepatocytes, suggesting a role in lipid metabolism.[5][6] Increased expression of HSD17B13 has been observed in both animal models and human patients with NAFLD.[3][7]

The Protective Role of HSD17B13 Loss-of-Function Variants

A significant breakthrough in understanding the role of HSD17B13 in liver disease came from the discovery of genetic variants that result in a loss of the enzyme's function. These variants, most notably the rs72613567:TA insertion, have been consistently associated with a reduced risk of developing NASH and its progression to more severe liver disease, including fibrosis and HCC.[8][9][10] This protective effect has been observed across various ethnic populations.[11][12]

Quantitative Data on HSD17B13 Variants and NASH Risk

The following tables summarize the quantitative data from key studies on the association between HSD17B13 variants and the risk of NASH and related liver pathologies.

Table 1: Association of HSD17B13 rs72613567:TA Variant with Nonalcoholic Fatty Liver Disease (NAFLD) and Nonalcoholic Steatohepatitis (NASH)

| Population | Comparison | Odds Ratio (OR) | 95% Confidence Interval (CI) | p-value | Reference |

| Multi-ethnic Asian | NAFLD vs. Controls | 0.59 | 0.40–0.88 | 0.009 | [11] |

| Multi-ethnic Asian (Chinese) | NASH vs. Controls | Lower odds (P<0.05) | - | <0.05 | [11] |

| European descent | NAFLD (Heterozygotes) | 0.83 | 0.75–0.92 | - | [1] |

| European descent | NAFLD (Homozygotes) | 0.70 | 0.57–0.87 | - | [1] |

| European descent | NASH Cirrhosis (Heterozygotes) | 0.74 | 0.60–0.93 | - | [1] |

| European descent | NASH Cirrhosis (Homozygotes) | 0.51 | 0.31–0.85 | - | [1] |

| Meta-analysis (Entire Population) | NAFLD (TA vs. T) | 0.669 | 0.524–0.856 | 0.001 | [13][14] |

| Meta-analysis (Healthy Controls) | NAFLD (TA vs. T) | 0.600 | 0.464–0.777 | 0.000 | [13][14] |

| Hispanics/Latinos | Suspected NAFLD | Lower rate (P<0.001) | - | <0.001 | [12] |

Table 2: Allele Frequencies of HSD17B13 rs72613567:TA Variant Across Different Ethnicities

| Ethnicity | Minor Allele Frequency (%) | Reference |

| East Asian | 34 | [1][8] |

| European | 24 | [1][8] |

| South Asian | 16 | [1] |

| American | 16 | [1] |

| African | 5 | [1][8] |

| Hispanic/Latino | 15.3 | [12] |

Molecular Mechanisms of HSD17B13 in NASH

The precise molecular mechanisms by which HSD17B13 contributes to NASH pathogenesis are still under investigation. However, several key pathways have been proposed.

Enzymatic Activity and Substrate Specificity

HSD17B13 is known to have retinol dehydrogenase activity, catalyzing the conversion of retinol to retinaldehyde.[9][15] This function is crucial as retinoid metabolism is often dysregulated in liver disease. Loss-of-function variants of HSD17B13 exhibit reduced or abolished enzymatic activity.[9] Besides retinol, other potential substrates for HSD17B13 include steroids and bioactive lipids.[4][16]

Interaction with SREBP-1c and Lipid Metabolism

HSD17B13 expression is induced by the liver X receptor-α (LXRα) via the sterol regulatory element-binding protein-1c (SREBP-1c), a master regulator of lipogenesis.[1][17][18] HSD17B13, in turn, may promote the maturation of SREBP-1c, creating a positive feedback loop that enhances lipid accumulation in hepatocytes.[1][18] Small molecule inhibitors of HSD17B13 have been shown to regulate hepatic lipids by inhibiting the SREBP-1c/FAS pathway.[4]

Crosstalk with PNPLA3

The patatin-like phospholipase domain-containing 3 (PNPLA3) I148M variant is a well-established genetic risk factor for NAFLD and NASH. Interestingly, protective HSD17B13 variants have been shown to mitigate the detrimental effects of the PNPLA3 risk allele.[1][17][19] The HSD17B13 rs72613567 variant can reduce the risk of steatosis in individuals carrying the PNPLA3 I148M allele.[19]

Signaling Pathways and Experimental Workflows

Experimental Protocols

HSD17B13 Genotyping using rhAmp SNP Genotyping Assay

This protocol outlines the general steps for genotyping HSD17B13 variants, such as rs72613567, using the rhAmp SNP Genotyping technology.

1. DNA Extraction:

-

Extract genomic DNA from whole blood or other appropriate patient samples using a standard DNA extraction kit.

-

Quantify the DNA concentration and assess its purity.

2. Assay Preparation:

-

Select a predesigned or custom-designed rhAmp SNP assay for the HSD17B13 variant of interest.[20]

-

Prepare the reaction mix by combining the rhAmp Genotyping Master Mix, the specific rhAmp SNP assay, and the rhAmp Reporter Mix.[21]

3. PCR Amplification:

-

Add the prepared genomic DNA to the reaction mix.

-

Perform the PCR amplification on a real-time PCR instrument using a thermal cycling profile as recommended by the manufacturer (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 10s, 60°C for 30s, and 68°C for 20s).[21]

4. Data Analysis:

-

Analyze the amplification data using the genotyping software of the real-time PCR instrument.

-

The software will cluster the samples into three genotypes (homozygous for allele 1, homozygous for allele 2, and heterozygous) based on the fluorescence signals.

HSD17B13 Retinol Dehydrogenase Activity Assay (Cell-Based)

This protocol describes a cell-based assay to measure the retinol dehydrogenase activity of HSD17B13.[15]

1. Cell Culture and Transfection:

-

Culture HEK293 cells in appropriate growth medium.

-

Transfect the cells with an expression vector encoding the HSD17B13 variant of interest (or wild-type as a control). An empty vector should be used as a negative control.

2. Retinol Treatment:

-

24-48 hours post-transfection, treat the cells with all-trans-retinol (e.g., 5 µM) for a specified period (e.g., 8 hours).[15]

3. Sample Preparation:

-

Harvest the cells and the culture medium.

-

Extract retinoids from the cells and medium using a suitable solvent extraction method.

-

Harvest a separate aliquot of cells for protein quantification by Western blot to normalize the results.[15]

4. HPLC Analysis:

-

Analyze the extracted retinoids by high-performance liquid chromatography (HPLC) to quantify the levels of retinaldehyde and retinoic acid produced.[15]

5. Data Interpretation:

-

Compare the levels of retinaldehyde and retinoic acid in cells expressing HSD17B13 to the control cells to determine the enzyme's activity.

Adeno-Associated Virus (AAV)-Mediated Knockdown of Hsd17b13 in Mice

This protocol details the in vivo knockdown of Hsd17b13 in a mouse model of NASH.[3][22]

1. Animal Model:

-

Use a suitable mouse model for NASH, such as C57BL/6J mice fed a high-fat diet (HFD) for an extended period (e.g., 21 weeks).[3][22]

2. AAV Vector Preparation:

-

Prepare AAV8 vectors expressing a short hairpin RNA (shRNA) targeting mouse Hsd17b13 (AAV8-shHsd17b13) and a scrambled control shRNA (AAV8-shScrmbl).[3]

3. AAV Administration:

-

Administer the AAV vectors to the mice via intraperitoneal injection at a suitable titer (e.g., 1x10^11 virus particles).[3][22]

4. Post-Injection Monitoring and Sample Collection:

-

Monitor the mice for a specified period (e.g., 2 weeks).[3]

-

At the end of the study period, euthanize the mice and collect liver and blood samples.

5. Analysis:

-

Gene and Protein Expression: Quantify Hsd17b13 mRNA and protein levels in the liver using qRT-PCR and Western blotting, respectively, to confirm knockdown.

-

Histology: Perform histological analysis of liver sections (e.g., H&E and Sirius Red staining) to assess steatosis, inflammation, and fibrosis.

-

Biochemical Analysis: Measure serum levels of liver enzymes (e.g., ALT, AST).

-

Gene Expression Analysis: Analyze the expression of genes involved in fibrosis and inflammation in the liver.

Immunofluorescence Staining for HSD17B13 in Liver Tissue

This protocol describes the visualization of HSD17B13 protein in liver tissue sections.[5]

1. Tissue Preparation:

-

Fix liver tissue samples in 4% paraformaldehyde, dehydrate, and embed in paraffin.

-

Cut thin sections (e.g., 5 µm) and mount them on slides.

2. Deparaffinization and Rehydration:

-

Deparaffinize the sections using xylene and rehydrate through a graded series of ethanol.

3. Antigen Retrieval:

-

Perform antigen retrieval to unmask the epitope, for example, by heating the slides in a citrate buffer.

4. Staining:

-

Permeabilize the sections with a detergent (e.g., 0.5% Triton X-100).[5]

-

Block non-specific binding with a blocking solution (e.g., 10% goat serum).

-

Incubate the sections with a primary antibody against HSD17B13.

-

Wash the sections and incubate with a fluorescently labeled secondary antibody.

-

For co-staining with a lipid droplet marker, incubate with a lipid dye such as LipidTOX.[5]

-

Counterstain the nuclei with DAPI.[5]

5. Imaging:

-

Mount the slides with an anti-fade mounting medium.

-

Visualize and capture images using a fluorescence or confocal microscope.

Subcellular Fractionation for Lipid Droplet Isolation

This protocol outlines the isolation of lipid droplets to study the localization of HSD17B13.[6][23][24]

1. Cell/Tissue Homogenization:

-

Homogenize cultured cells or liver tissue in a suitable homogenization buffer on ice.[25]

2. Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet the nuclei and unbroken cells.[25]

-

Collect the supernatant, which contains the lipid droplets and other organelles.

3. Density Gradient Ultracentrifugation:

-

Adjust the density of the supernatant with sucrose.

-

Layer the sample at the bottom of an ultracentrifuge tube and create a discontinuous sucrose gradient on top.[25]

-

Centrifuge at high speed (e.g., 100,000 x g). The lipid droplets will float to the top due to their low density.[24]

4. Lipid Droplet Collection and Analysis:

-

Carefully collect the lipid droplet fraction from the top of the gradient.

-

Analyze the protein composition of the isolated lipid droplets by Western blotting using an antibody against HSD17B13 to confirm its localization.

HSD17B13 as a Therapeutic Target

The strong genetic evidence supporting a protective role for HSD17B13 loss-of-function has made it an attractive therapeutic target for NASH.

RNA Interference (RNAi) Therapeutics

Several RNAi therapies designed to silence the HSD17B13 gene are in clinical development. These therapies, such as ARO-HSD and Rapirosiran (formerly ALN-HSD), have shown promising results in early-phase clinical trials, demonstrating a good safety profile and significant reductions in hepatic HSD17B13 mRNA and protein levels, which correlated with reductions in liver enzymes.[2][7][10][26][27]

Table 3: Clinical Trial Data for HSD17B13-Targeting RNAi Therapeutics

| Therapeutic | Phase | Key Findings | Reference |

| ARO-HSD | Phase I/II | Well-tolerated; Mean reduction in hepatic HSD17B13 mRNA of up to 93.4%; Mean reduction in ALT of up to 42.3%. | [7][26] |

| Rapirosiran (ALN-HSD) | Phase I | Encouraging safety and tolerability; Dose-dependent reduction in liver HSD17B13 mRNA (median reduction of 78% at the highest dose). | [2][27] |

Small Molecule Inhibitors

The development of small molecule inhibitors targeting the enzymatic activity of HSD17B13 is another promising therapeutic strategy. Several potent and selective inhibitors have been identified. For example, BI-3231 has been reported as a potent inhibitor of HSD17B13.[9] Another inhibitor, compound 32, has demonstrated a high potency (IC50 = 2.5 nM) and robust anti-MASH activity in mouse models.[4]

Table 4: Preclinical Data for HSD17B13 Small Molecule Inhibitors

| Inhibitor | IC50 | Key Findings | Reference |

| BI-3231 | - | Potent and selective chemical probe for HSD17B13. | [9] |

| Compound 32 | 2.5 nM | Highly potent and selective; demonstrated robust in vivo anti-MASH activity in mouse models; regulated hepatic lipids via the SREBP-1c/FAS pathway. | [4] |

Conclusion

HSD17B13 has emerged as a critical player in the pathophysiology of NASH. The discovery of protective loss-of-function variants has provided strong human genetic validation for targeting this enzyme. The ongoing development of RNAi therapeutics and small molecule inhibitors aimed at reducing HSD17B13 expression or activity holds significant promise for the treatment of NASH and other chronic liver diseases. Further research into the precise molecular mechanisms of HSD17B13 will continue to inform and refine these therapeutic strategies.

References

- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. 17beta-Hydroxysteroid dehydrogenase type 13 is a liver-specific lipid droplet-associated protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

- 9. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Treatment advances for Non-Alcoholic Fatty Liver Disease (NAFLD) announced at ILC 2021 - EASL-The Home of Hepatology. [easl.eu]

- 11. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Association of HSD17B13 rs72613567:TA with non-alcoholic fatty liver disease in Hispanics/Latinos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Association of HSD17B13 rs72613567: TA allelic variant with liver disease: review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 18. escholarship.org [escholarship.org]

- 19. researchgate.net [researchgate.net]

- 20. idtdna.com [idtdna.com]

- 21. A High-Performing and Cost-Effective SNP Genotyping Method Using rhPCR and Universal Reporters [scirp.org]

- 22. biorxiv.org [biorxiv.org]

- 23. Rapid Lipid Droplet Isolation Protocol Using a Well-established Organelle Isolation Kit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Rapid Lipid Droplet Isolation Protocol Using a Well-established Organelle Isolation Kit - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Isolation of Lipid Droplets from Cells by Density Gradient Centrifugation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis [natap.org]

- 27. cdn.prod.website-files.com [cdn.prod.website-files.com]

An In-Depth Technical Guide to the Enzymatic Activity and Substrates of HSD17B13

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] Emerging research has identified HSD17B13 as a key player in the pathogenesis of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and alcoholic liver disease (ALD). Notably, loss-of-function genetic variants in HSD17B13 are associated with a reduced risk of disease progression, positioning the enzyme as a promising therapeutic target.[2][3] This technical guide provides a comprehensive overview of the enzymatic activity of HSD17B13, its known and putative substrates, and detailed methodologies for its study.

HSD17B13 Enzymatic Activity

HSD17B13 belongs to the short-chain dehydrogenases/reductases (SDR) family and functions as an NAD(P)H/NAD(P)+-dependent oxidoreductase.[2] Its catalytic activity is dependent on its localization to lipid droplets and the presence of a cofactor binding site.[4] The enzyme possesses a conserved catalytic tetrad of amino acids (Asn144, Ser172, Tyr185, and Lys189) that is crucial for its function.[3][5] While the precise physiological role of HSD17B13 is still under active investigation, in vitro studies have demonstrated its ability to metabolize a range of substrates.

Substrates of HSD17B13

HSD17B13 has been shown to exhibit enzymatic activity towards several classes of molecules, including retinoids, steroids, and bioactive lipids.[1][3] The identification of its endogenous substrate(s) is a key area of ongoing research.

Retinoids

A primary enzymatic activity attributed to HSD17B13 is that of a retinol dehydrogenase (RDH), catalyzing the conversion of retinol to retinaldehyde.[4] This activity has been demonstrated in cell-based assays.[4]

Steroids

As a member of the hydroxysteroid dehydrogenase family, HSD17B13 is capable of metabolizing steroids. In vitro assays have confirmed its activity with 17β-estradiol.[6]

Bioactive Lipids

Leukotriene B4 (LTB4), a pro-inflammatory lipid mediator, has also been identified as a potential substrate for HSD17B13 in vitro.[1][3]

Quantitative Enzymatic Data

A significant gap in the current understanding of HSD17B13 is the lack of comprehensive kinetic data for its various substrates. To date, only limited quantitative parameters have been published.

| Substrate | KM | Vmax | kcat | Source |

| 17β-Estradiol | 6.08 µM | 0.94 nmol/min/mg | Not Reported | [6] |

| all-trans-Retinol | Not Reported | Not Reported | Not Reported | |

| Leukotriene B4 | Not Reported | Not Reported | Not Reported |

Note: The Vmax for 17β-estradiol was determined using the purified protein. Further research is required to establish the full kinetic profile of HSD17B13 with its putative substrates.

Signaling Pathway

The expression of HSD17B13 is regulated by key transcription factors involved in lipid metabolism. The liver X receptor alpha (LXRα), upon activation, induces the expression of sterol regulatory element-binding protein 1c (SREBP-1c). SREBP-1c then directly binds to the promoter of the HSD17B13 gene, upregulating its transcription.

Figure 1: LXRα/SREBP-1c signaling pathway regulating HSD17B13 expression.

Experimental Protocols

In Vitro Enzymatic Assay (NADH Detection)

This protocol is adapted from methodologies utilizing a luminometry-based detection of NADH production.

Workflow:

Figure 2: Workflow for an in vitro HSD17B13 enzymatic assay.

Methodology:

-

Reagents:

-

Purified recombinant HSD17B13 protein

-

Substrate (e.g., 17β-estradiol)

-

NAD+

-

Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20

-

NADH detection kit (e.g., NAD-Glo™)

-

-

Procedure:

-

Prepare the assay buffer.

-

In a 384-well plate, combine the assay buffer, purified HSD17B13 (final concentration 50-100 nM), substrate (final concentration 10-50 µM), and NAD+.

-

Initiate the reaction and incubate at room temperature for a defined period (e.g., 60 minutes).

-

Add the NADH detection reagent according to the manufacturer's instructions.

-

Incubate to allow for the development of the luminescent signal.

-

Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of NADH produced and, therefore, to the enzymatic activity of HSD17B13.

-

Cell-Based Retinol Dehydrogenase Assay (HPLC)

This protocol outlines a method to assess the retinol dehydrogenase activity of HSD17B13 in a cellular context.[4]

Methodology:

-

Cell Culture and Transfection:

-

Culture HEK293 cells in DMEM supplemented with 10% FBS.

-

Transfect the cells with a plasmid expressing HSD17B13 or an empty vector control.

-

-

Substrate Treatment:

-

24-48 hours post-transfection, treat the cells with all-trans-retinol (e.g., 2-5 µM) for a specified duration (e.g., 8 hours).

-

-

Sample Preparation:

-

Harvest the cells and the culture medium.

-

Perform a lipid extraction to isolate retinoids.

-

-

HPLC Analysis:

-

Analyze the extracted retinoids using high-performance liquid chromatography (HPLC).

-

Quantify the levels of retinaldehyde and retinoic acid by comparing the peak areas to those of known standards.

-

-

Data Normalization:

-

Normalize the retinoid levels to the total protein concentration of the cell lysate. An increase in retinaldehyde and retinoic acid in HSD17B13-expressing cells compared to controls indicates retinol dehydrogenase activity.

-

Conclusion and Future Directions

HSD17B13 is a critical enzyme in hepatic lipid metabolism with significant implications for chronic liver disease. While its role as a retinol dehydrogenase and its metabolism of other lipid substrates have been established, a comprehensive understanding of its physiological function is still developing. A key area for future research is the detailed characterization of its enzymatic kinetics with a broader range of substrates to fully elucidate its substrate specificity and catalytic efficiency. Such data will be invaluable for the development of specific and potent inhibitors for the therapeutic management of NAFLD and other related liver pathologies.

References

- 1. researchgate.net [researchgate.net]

- 2. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and application of synthetic 17B-HSD13 substrates reveals preserved catalytic activity of protective human variants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

The Cutting Edge of Liver Disease Therapeutics: A Technical Guide to the Discovery and Synthesis of Novel HSD17B13 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of novel inhibitors targeting 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13), a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. This document details the crucial signaling pathways, experimental workflows for inhibitor identification, and a summary of the current landscape of potent and selective inhibitors.

The Role of HSD17B13 in Liver Pathophysiology

Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] Genome-wide association studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD), NASH, and alcohol-related liver disease.[2][3] Overexpression of HSD17B13 in hepatocytes leads to an increase in the number and size of lipid droplets, suggesting a role in lipid metabolism and the progression of liver steatosis.[3][4] The enzyme is known to be involved in the metabolism of steroids, proinflammatory lipid mediators, and retinol.[3] The protective effect of HSD17B13 loss-of-function variants has made it a compelling target for the development of inhibitors to treat liver diseases.[3]

HSD17B13 Signaling and Pathogenic Role

The precise mechanisms by which HSD17B13 contributes to liver disease are still under investigation. However, several key pathways have been implicated. HSD17B13 expression is induced by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c), a master regulator of lipogenesis.[3][5] This suggests a feed-forward loop where conditions promoting lipid accumulation also increase the levels of an enzyme that further contributes to this process. The enzymatic activity of HSD17B13, which includes the conversion of retinol to retinaldehyde, is thought to play a role in modulating intracellular lipid content.[3]

Discovery of Novel HSD17B13 Inhibitors

The identification of potent and selective HSD17B13 inhibitors has been a key focus of recent drug discovery efforts. The general workflow involves high-throughput screening (HTS) of large compound libraries, followed by hit validation, lead optimization, and in-depth characterization of candidate molecules.

High-Throughput Screening and Hit Identification

The initial step in discovering novel inhibitors often involves HTS campaigns. For instance, the discovery of the potent and selective inhibitor BI-3231 began with a screen of 1.1 million compounds against the enzymatic activity of human HSD17B13.[6] Such screens typically utilize purified recombinant HSD17B13 enzyme with a known substrate, such as estradiol or leukotriene B4 (LTB4), and the cofactor NAD+.[7][8] The reaction progress is monitored by detecting the product formation or cofactor consumption.[8] Hits from the primary screen are then confirmed through dose-response experiments to determine their potency.[6]

Lead Optimization and Structure-Activity Relationship (SAR) Studies

Following hit confirmation, medicinal chemistry efforts focus on lead optimization to improve potency, selectivity, and drug metabolism and pharmacokinetic (DMPK) properties.[5][7] This iterative process involves the synthesis of analogs and the evaluation of their structure-activity relationships (SAR). For example, the optimization of an initial hit (compound 1) led to the development of BI-3231, which exhibited significantly improved potency and a better overall profile.[7][9]

Synthesis of Novel HSD17B13 Inhibitors

The chemical synthesis of HSD17B13 inhibitors is a critical aspect of their development. The following provides a representative synthesis scheme for a potent inhibitor, BI-3231.[7]

Synthesis of BI-3231 (Compound 45)

The synthesis of BI-3231 is a multi-step process involving the construction of the core scaffold and subsequent modifications.[7]

-

Step A: Protection of a starting phenol with a mesyl group.

-

Step B: Silylation of a pyrazole derivative.

-

Step C: N-alkylation of the pyrazole.

-

Step D: Suzuki coupling to connect the pyrazole and the protected phenol-containing fragment.

-

Step E: Alkylation of the phenol.

-

Step F: Borylation of an intermediate.

-

Step G: Final Suzuki coupling and deprotection to yield the final compound.

Quantitative Data on HSD17B13 Inhibitors

The potency and selectivity of HSD17B13 inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). The following tables summarize the data for selected novel inhibitors.

Table 1: In Vitro Potency of BI-3231 [7][9]

| Assay | Species | IC50 (nM) | Ki (nM) |

| HSD17B13 Enzymatic Assay | Human | 1.8 | 0.7 |

| HSD17B13 Enzymatic Assay | Mouse | 2.3 | 1.1 |

| HSD17B13 Cellular Assay | Human | 25 | - |

Table 2: Selectivity Profile of BI-3231 [7]

| Enzyme | IC50 (nM) | Selectivity (fold vs. hHSD17B13) |

| Human HSD17B11 | >10,000 | >5,500 |

Table 3: Potency of Other Novel HSD17B13 Inhibitors [5][10]

| Compound | IC50 (nM) |

| Compound 32 | 2.5 |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the discovery and characterization of HSD17B13 inhibitors.

Recombinant HSD17B13 Expression and Purification

Recombinant human HSD17B13 protein is typically expressed in insect cells (e.g., Sf9) using a baculovirus expression system.[8] The protein is then purified using affinity chromatography (e.g., metal affinity purification) followed by size exclusion chromatography to ensure high purity.[8]

HSD17B13 Enzymatic Assay

The enzymatic activity of HSD17B13 is commonly measured using a luminescence-based assay that detects the production of NADH.[8]

-

Reagents:

-

Assay buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20.[8]

-

Recombinant human HSD17B13 enzyme (50-100 nM).[8]

-

Substrate: Estradiol or Leukotriene B4 (10-50 µM).[8]

-

Cofactor: NAD+ (concentration is often near the Km value).[9]

-

Test compounds (various concentrations).

-

NADH detection reagent (e.g., NAD-Glo™ Assay kit).[8]

-

-

Procedure:

-

The enzyme, substrate, cofactor, and test compound are incubated in a 96- or 384-well plate.[8]

-

The reaction is initiated by the addition of the substrate or enzyme.

-

After a defined incubation period at a controlled temperature, the NADH detection reagent is added.[11]

-

The luminescence, which is proportional to the amount of NADH produced, is measured using a plate reader.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[9] For tight-binding inhibitors, the Ki values are determined using the Morrison equation.[9]

-

Cellular HSD17B13 Activity Assay

Cellular assays are crucial to determine the potency of inhibitors in a more physiologically relevant environment.

-

Cell Line: HEK293 cells stably overexpressing human HSD17B13 are commonly used.[9]

-

Procedure:

-

Cells are seeded in 384-well plates.[9]

-

The next day, cells are treated with serially diluted test compounds for a short pre-incubation period (e.g., 30 minutes).[9]

-

The substrate (e.g., estradiol) is then added to initiate the enzymatic reaction within the cells.

-

After incubation, the amount of product formed in the cell culture medium is quantified, typically by mass spectrometry.

-

Cell viability is also assessed in parallel to rule out cytotoxic effects of the compounds.[9]

-

Thermal Shift Assay (NanoDSF)

The thermal shift assay is used to confirm the direct binding of an inhibitor to the target protein.[7]

-

Principle: The binding of a ligand (inhibitor) to a protein typically increases its thermal stability, resulting in a higher melting temperature (Tm).

-

Procedure:

-

Recombinant HSD17B13 protein is mixed with the test compound in the presence of NAD+.[7]

-

The sample is subjected to a temperature gradient, and the intrinsic tryptophan fluorescence is monitored.

-

The change in fluorescence upon protein unfolding is used to determine the Tm.

-

A significant increase in the Tm in the presence of the compound compared to the DMSO control confirms target engagement.[7]

-

Future Directions

The discovery of potent and selective HSD17B13 inhibitors like BI-3231 and compound 32 represents a significant advancement in the development of potential therapeutics for chronic liver diseases.[7][10] Further research will focus on:

-

Clinical Development: Moving promising candidates into clinical trials to evaluate their safety and efficacy in patients with NASH and other liver diseases.[12][13]

-

Elucidation of Mechanism of Action: Further studies are needed to fully understand the downstream effects of HSD17B13 inhibition and the precise mechanisms by which it confers protection against liver damage.[14]

-

Development of Novel Scaffolds: Continued medicinal chemistry efforts to identify novel chemical scaffolds with improved drug-like properties.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. youtube.com [youtube.com]

- 7. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 8. enanta.com [enanta.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Knockdown of HSD17B13 mRNA, Pharmacokinetics, Safety, and Tolerability, of AZD7503 in Non-Alcoholic Fatty Liver Disease [astrazenecaclinicaltrials.com]

- 14. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

BI-3231: A Technical Guide to a Potent and Selective Chemical Probe for HSD17B13 Function

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2][3] Genome-wide association studies have identified HSD17B13 as a potential therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases.[2][4] Despite its therapeutic potential, the precise physiological function and disease-relevant substrates of HSD17B13 have remained largely unknown due to a lack of specific pharmacological tools.[4][5] To address this, BI-3231 was developed as the first potent, selective, and well-characterized chemical probe for HSD17B13, enabling researchers to investigate its biological role.[4][6][7] This guide provides an in-depth overview of BI-3231, its biochemical properties, experimental applications, and its utility in elucidating HSD17B13 function.

Discovery and Profile of BI-3231

BI-3231 was identified through a high-throughput screening (HTS) campaign, followed by chemical optimization to improve its functional and physicochemical properties.[4][7] It is a highly potent inhibitor of both human and mouse HSD17B13, demonstrating excellent selectivity over the closely related homolog HSD17B11.[1][6][7] A key characteristic of BI-3231 is that its binding and inhibition of HSD17B13 are strongly dependent on the presence of the cofactor NAD+.[1][4][7] Mechanistic studies have revealed an uncompetitive mode of inhibition with respect to NAD+.[1][5]

To facilitate open science, BI-3231 and its corresponding negative control, BI-0955, are available to the scientific community.[4] BI-0955 is a methylated analog of BI-3231 that shows no detectable activity in HSD17B13 in vitro assays, making it an ideal tool to confirm that observed biological effects are due to specific on-target inhibition.[1][2]

Data Presentation: Quantitative Profile of BI-3231

The following tables summarize the key quantitative data for BI-3231, providing a clear comparison of its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency & Selectivity

| Target | Parameter | Value | Reference |

| Human HSD17B13 (hHSD17B13) | IC₅₀ | 1 nM | [8] |

| Kᵢ | 0.7 ± 0.2 nM | [2] | |

| Mouse HSD17B13 (mHSD17B13) | IC₅₀ | 13 nM / 14 nM* | [6][8] |

| Kᵢ | 0.5 nM | [1] | |

| Human HSD17B11 (hHSD17B11) | IC₅₀ | >10,000 nM | [1][2][6] |

| Off-Target Selectivity | SafetyScreen44 Panel | Clean at 10 µM, except for COX-2 (49% inhibition) | [1][2] |

| Values reported from different sources. |

Table 2: Cellular Activity & Target Engagement

| Assay | Parameter | Value | Reference |

| Cellular hHSD17B13 Assay (HEK cells) | IC₅₀ | 11 ± 5 nM | [1][2] |

| Differential Scanning Fluorimetry (DSF) | Temperature Shift (ΔTₘ) | 16.7 K (in the presence of NAD⁺) | [2][7] |

Table 3: Physicochemical & Pharmacokinetic (PK) Properties

| Parameter | Value | Reference |

| Aqueous Solubility | Good | [1] |

| Permeability | Good | [1] |

| Metabolic Stability (Human & Mouse Hepatocytes) | Medium | [1][8] |

| In Vivo Clearance (Rodents) | Rapid / High | [1][2][4] |

| Oral Bioavailability (Mouse) | Low | [4] |

| Hepatic Exposure | Extensive liver tissue accumulation; considerable exposure maintained over 48h | [4][8] |

Experimental Protocols & Methodologies

Detailed methodologies are crucial for the successful application of BI-3231. The following sections describe the key experimental protocols used to characterize the probe and investigate HSD17B13 function.

HSD17B13 Enzymatic Assay

This assay quantifies the inhibitory activity of BI-3231 on the HSD17B13 enzyme in vitro.

-

Principle: The assay measures the conversion of a substrate (e.g., estradiol) by the HSD17B13 enzyme in the presence of the cofactor NAD+. The inhibitory effect of BI-3231 is determined by measuring the reduction in product formation.

-

Reagents:

-

Procedure:

-

Add recombinant HSD17B13 enzyme, NAD+, and BI-3231 (or DMSO as a vehicle control) to a microplate well.

-

Initiate the enzymatic reaction by adding the substrate, estradiol.

-

Incubate the reaction mixture at a controlled temperature.

-

Stop the reaction and measure the formation of the product (e.g., estrone) or the consumption of the cofactor using an appropriate detection method (e.g., LC-MS or a fluorescence-based assay).

-

Calculate the percent inhibition at each concentration of BI-3231 and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Cellular HSD17B13 Assay

This assay confirms the activity of BI-3231 in a cellular context.

-

Principle: Measures the ability of BI-3231 to inhibit HSD17B13 activity in intact cells, typically an engineered cell line overexpressing the enzyme.

-

Cell Line: HEK (Human Embryonic Kidney) cells overexpressing human HSD17B13.[2]

-

Procedure:

-

Plate the HSD17B13-overexpressing HEK cells in a multi-well plate.

-

Treat the cells with various concentrations of BI-3231 or BI-0955 (negative control) for a defined period.

-

Add a suitable substrate that can penetrate the cell membrane.

-

Incubate to allow for enzymatic conversion within the cells.

-

Lyse the cells and quantify the amount of product formed using a sensitive analytical method like LC-MS/MS.

-

Determine the cellular IC₅₀ value by plotting the inhibition of substrate conversion against the concentration of BI-3231.

-

Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

This biophysical assay confirms the direct binding of BI-3231 to the HSD17B13 protein.[7]

-

Principle: Ligand binding stabilizes a protein, leading to an increase in its melting temperature (Tₘ). The change in Tₘ is measured by monitoring the unfolding of the protein as the temperature increases.

-

Procedure:

-

Mix recombinant HSD17B13 protein with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions exposed during protein unfolding.

-

In separate reactions, add BI-3231, NAD+, or both to the protein-dye mixture. A DMSO vehicle is used as a control.

-

Place the samples in a real-time PCR instrument and apply a thermal gradient.

-

Monitor the fluorescence intensity as the temperature increases.

-

The Tₘ is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition curve.

-

A significant increase in Tₘ in the presence of BI-3231 and NAD+ (ΔTₘ = 16.7 K) confirms direct on-target binding.[2][7]

-

Hepatocellular Lipotoxicity Assay

This assay investigates the functional effect of HSD17B13 inhibition on liver cells under metabolic stress.[3][9]

-

Principle: Palmitic acid (PA), a saturated fatty acid, induces lipotoxicity in hepatocytes, mimicking cellular aspects of steatotic liver disease. This assay tests the ability of BI-3231 to protect cells from PA-induced effects like triglyceride accumulation and reduced cell viability.[3][9][10]

-

Cell Models: Human hepatoma cell lines (e.g., HepG2) or primary mouse hepatocytes.[3][9]

-

Procedure:

-

Culture hepatocytes and induce lipotoxicity by treating them with palmitic acid.

-

Co-incubate the cells with BI-3231 at various concentrations.[9]

-

After the treatment period, assess various endpoints:

-

Triglyceride Accumulation: Stain lipid droplets with dyes like Oil Red O or BODIPY and quantify using microscopy or a plate reader.

-

Cell Viability/Proliferation: Use assays such as MTT or measure protein levels of proliferation markers (e.g., PCNA).[11]

-

Mitochondrial Function: Evaluate mitochondrial respiration using techniques like Seahorse XF analysis.[9]

-

-

Compare the results from BI-3231-treated cells to untreated and vehicle-treated controls to determine if HSD17B13 inhibition mitigates lipotoxicity.

-

Visualizations: Pathways and Workflows

The following diagrams illustrate the mechanism of HSD17B13, the experimental workflow for characterizing BI-3231, and its application as a chemical probe.

Caption: Mechanism of HSD17B13 inhibition by BI-3231.

Caption: Workflow for the characterization of BI-3231.

Caption: Logic of using BI-3231 and its negative control.

Application in Functional and In Vivo Studies

Functional Insights into HSD17B13

The primary utility of BI-3231 is to dissect the cellular function of HSD17B13. Studies using the probe in models of hepatocellular lipotoxicity have provided significant insights. In both human cell lines and primary mouse hepatocytes subjected to palmitic acid-induced stress, BI-3231 treatment led to a significant decrease in triglyceride accumulation.[3][9][10] Furthermore, treatment with BI-3231 improved hepatocyte proliferation and lipid homeostasis.[9] Mechanistically, BI-3231 was shown to increase mitochondrial respiratory function without affecting β-oxidation, suggesting a role for HSD17B13 in regulating mitochondrial activity under lipotoxic conditions.[3][9] These findings highlight the potential of HSD17B13 inhibition as a therapeutic strategy for steatotic liver disease.[9]

In Vivo Pharmacokinetics

The in vivo profile of BI-3231 has been characterized in rodents.[1] Pharmacokinetic studies revealed that BI-3231 has a high rate of plasma clearance and a short half-life.[1][4] Despite rapid systemic clearance, the compound shows extensive accumulation in liver tissue, the primary site of HSD17B13 expression.[4][8] This hepatic exposure is a promising feature for studying liver-specific functions of HSD17B13. However, its rapid clearance may pose a challenge for subchronic in vivo studies. To maintain therapeutically relevant target exposure in animal models of NASH, tailored approaches such as multiple daily administrations or the development of an extended-release formulation may be necessary.[1][2][4]

Conclusion

BI-3231 is the first potent and selective chemical probe for HSD17B13, providing an invaluable tool to the scientific community.[4][6] Its high potency for both human and mouse orthologs, excellent selectivity, and well-characterized mode of action make it ideal for in vitro and cellular studies.[1][7] The availability of a matched negative control, BI-0955, ensures that researchers can confidently attribute observed biological effects to the specific inhibition of HSD17B13.[2] While its pharmacokinetic profile requires careful consideration for in vivo experiments, BI-3231 has already proven instrumental in demonstrating that HSD17B13 inhibition can mitigate the effects of hepatocellular lipotoxicity.[3][9] As such, BI-3231 is a critical asset for elucidating the complex biology of HSD17B13 and validating it as a therapeutic target for liver diseases.

References

- 1. Pardon Our Interruption [opnme.com]

- 2. eubopen.org [eubopen.org]

- 3. journals.physiology.org [journals.physiology.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. BI-3231 | HSD17B13 inhibitor | Probechem Biochemicals [probechem.com]

- 7. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. journals.physiology.org [journals.physiology.org]

The Structure-Activity Relationship of HSD17B13 Inhibitors: A Technical Guide for Drug Discovery

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and its progressive form, nonalcoholic steatohepatitis (NASH).[1][2][3] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are protective against the progression of chronic liver diseases, sparking significant interest in the development of small molecule inhibitors to mimic this protective effect.[4][5] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of reported HSD17B13 inhibitors, details key experimental protocols for their evaluation, and visualizes the relevant biological pathways and experimental workflows.

The Role of HSD17B13 in Liver Pathophysiology

HSD17B13 is upregulated in patients with NAFLD and appears to play a role in hepatic lipid metabolism.[2][3] The enzyme is localized to lipid droplets within hepatocytes and is thought to be involved in the metabolism of various lipid substrates, including steroids and retinoids.[4][5] One proposed mechanism of action is its involvement in the sterol regulatory element-binding protein 1c (SREBP-1c) pathway, which is a key regulator of lipogenesis.[4][6][7] Inhibition of HSD17B13 is hypothesized to reduce hepatic steatosis, inflammation, and fibrosis.[1][6]

Below is a diagram illustrating the proposed signaling pathway of HSD17B13 in the context of liver disease.

Structure-Activity Relationship of HSD17B13 Inhibitors

Several distinct chemical scaffolds have been identified as inhibitors of HSD17B13. The following tables summarize the quantitative SAR data for key compound series.

Phenol-Derived Inhibitors

A significant class of HSD17B13 inhibitors is based on a phenol core. High-throughput screening identified an alkynyl phenol as a starting point for optimization, leading to the discovery of the potent and selective chemical probe BI-3231.[8][9] The SAR studies revealed that modifications to the northern and southern parts of the molecule, as well as the phenol moiety itself, significantly impact potency and metabolic stability.[8]

| Compound | hHSD17B13 IC50 (µM) | hHSD17B13 Ki (nM) | mHSD17B13 IC50 (µM) | Cellular hHSD17B13 IC50 (µM) | Reference |

| 1 | 1.4 | - | Moderate | Moderate | [8] |

| BI-3231 (45) | - | 1.5 (h) | - | 0.028 | [8][9] |

| 23 | - | - | - | - | [8] |

| 34 | - | - | - | - | [8] |

| 39-48 | Single-digit nM | - | - | Double-digit nM | [8][9] |

Amide-Based Inhibitors

An "open-ring" design strategy starting from known scaffolds led to the identification of a series of potent amide-based inhibitors.[6] Compound 32 from this series demonstrated high potency and a liver-targeting profile.[6]

| Compound | hHSD17B13 IC50 (nM) | Reference |

| 13 | - | [6] |

| 32 | 2.5 | [6] |

Pfizer Identified Inhibitor Series

High-throughput screening by Pfizer identified two distinct series of small molecule inhibitors. Crystal structures of HSD17B13 in complex with these inhibitors have provided valuable insights into their binding modes.[10][11][12][13]

| Compound Series | Representative IC50 | Reference |

| Series 1 | Potent inhibition | [10][11][12][13] |

| Series 2 | Potent inhibition | [10][11][12][13] |

Enanta Pharmaceuticals Inhibitor Series

Enanta Pharmaceuticals has reported the discovery of HSD17B13 inhibitors with hepatoprotective effects in preclinical models.[14]

| Compound | hHSD17B13 IC50 (nM) | mHSD17B13 IC50 (nM) | Reference | |---|---|---| | EP-036332 | 14 | 2.5 |[14] | | EP-040081 | 79 | 74 |[14] |

Miscellaneous Inhibitors

Several other inhibitors have been disclosed in the literature and patents.

| Compound | hHSD17B13 IC50 (µM) | Reference |

| HSD17B13-IN-91 | >0.1 and ≤0.5 | [15] |

| HSD17B13-IN-101 | <0.1 | [16] |

Experimental Protocols

The evaluation of HSD17B13 inhibitors involves a cascade of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

HSD17B13 Enzymatic Inhibition Assay

This assay is fundamental for determining the potency of inhibitors against the purified enzyme.

-

Objective: To measure the 50% inhibitory concentration (IC50) of a test compound against HSD17B13.

-

Principle: The enzymatic activity of HSD17B13 is monitored by measuring the production of NADH, a product of the oxidation of a substrate like β-estradiol or leukotriene B4 in the presence of the cofactor NAD+. The reduction in NADH production in the presence of an inhibitor is quantified.[8][10][17]

-

Materials:

-

Procedure:

-

Add test compounds at various concentrations to the wells of a 384-well plate.

-

Add a solution containing the HSD17B13 enzyme, substrate, and NAD+ to initiate the reaction.[17]

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).[17]

-

Add the NAD(P)H-Glo™ reagent to stop the enzymatic reaction and generate a luminescent signal proportional to the amount of NADH produced.[10]

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

-

Cellular HSD17B13 Assay

This assay assesses the ability of an inhibitor to engage the target and inhibit its activity in a cellular context.

-

Objective: To determine the potency of an inhibitor in a cell-based system expressing HSD17B13.

-

Principle: Cells overexpressing HSD17B13 are treated with a substrate, and the production of the corresponding product is measured. The inhibitory effect of a compound is determined by the reduction in product formation.[8]

-

Materials:

-

Procedure:

-

Seed HEK293 cells expressing HSD17B13 in a multi-well plate.

-

Treat the cells with various concentrations of the test compound for a predetermined time.

-

Add the substrate (e.g., all-trans-retinol) to the culture medium.[5]

-

Incubate for a specific period (e.g., 6-8 hours).[5]

-

Collect the cell lysate or supernatant.

-

Quantify the product (e.g., retinaldehyde and retinoic acid) using a suitable analytical method like HPLC.[5]

-

Calculate the IC50 value based on the dose-dependent reduction in product formation.

-

Target Engagement Assay (Thermal Shift Assay)

This biophysical assay confirms the direct binding of an inhibitor to the target protein.

-

Objective: To confirm the on-target binding of an inhibitor to HSD17B13.

-

Principle: The binding of a ligand (inhibitor) to a protein typically increases its thermal stability. This change in the melting temperature (Tm) is measured using nano-differential scanning fluorimetry (nanoDSF).[8]

-

Materials:

-

Purified HSD17B13 protein.

-

Test compound.

-

NAD+.

-

Appropriate buffer.

-

-

Procedure:

-

Mix the HSD17B13 protein with the test compound in the presence and absence of NAD+.[8]

-

Load the samples into nanoDSF capillaries.

-

Apply a thermal ramp and monitor the change in intrinsic tryptophan fluorescence.

-

The midpoint of the unfolding transition is determined as the Tm.

-

A significant increase in the Tm in the presence of the compound confirms binding.[8]

-

Experimental Workflow for HSD17B13 Inhibitor Discovery

The discovery of HSD17B13 inhibitors typically follows a structured workflow from initial screening to in vivo validation.

Conclusion

The development of HSD17B13 inhibitors represents a promising therapeutic strategy for NAFLD and NASH. A deep understanding of the structure-activity relationships across different chemical series is crucial for the design of potent, selective, and drug-like candidates. The experimental protocols and workflows detailed in this guide provide a framework for the systematic evaluation and optimization of these inhibitors. Future research will likely focus on further elucidating the precise physiological role of HSD17B13 and advancing the most promising inhibitors into clinical development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crystal structures of 17-beta-hydroxysteroid dehydrogenase 13 [ouci.dntb.gov.ua]

- 11. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. academic.oup.com [academic.oup.com]

- 18. enanta.com [enanta.com]

- 19. enanta.com [enanta.com]

An In-depth Technical Guide to HSD17B13 as a Therapeutic Target for Liver Fibrosis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a highly validated therapeutic target for non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH), which is characterized by liver fibrosis. Compelling human genetic evidence demonstrates that loss-of-function variants in the HSD17B13 gene, particularly rs72613567, are strongly associated with a reduced risk of developing advanced liver pathologies, including steatohepatitis, fibrosis, cirrhosis, and hepatocellular carcinoma.[1][2] This genetic validation has spurred the development of multiple therapeutic modalities aimed at inhibiting HSD17B13 activity or reducing its expression. This guide provides a comprehensive overview of the molecular mechanisms, preclinical evidence, and clinical development of HSD17B13-targeted therapies, supplemented with detailed experimental protocols and data summaries.

Genetic Validation of HSD17B13 as a Therapeutic Target

The primary validation for HSD17B13 as a drug target comes from large-scale human genome-wide association studies (GWAS). A splice variant, rs72613567, results in an adenine insertion that causes a frameshift and premature protein truncation, leading to a loss of enzymatic function.[3] Carriers of this variant show a significantly lower risk of progressing from simple steatosis to more severe forms of liver disease.[1][3] This protective effect is observed across various etiologies of chronic liver disease, including NAFLD and alcoholic liver disease (ALD).[4][5]

The protective effect of the HSD17B13 rs72613567 variant has been quantified in numerous studies, demonstrating a consistent reduction in the risk of developing NASH, significant fibrosis, and cirrhosis. The variant has also been shown to mitigate the risk conferred by other genetic factors, such as the PNPLA3 I148M mutation.[1][6]

| Study Population & Liver Disease | Variant | Protective Effect (Odds Ratio / Hazard Ratio) | Reference |

| European & Hispanic Descendants (Alcoholic Liver Disease) | rs72613567:TA (Heterozygotes) | 42% reduced risk of ALD | [4] |

| European & Hispanic Descendants (Alcoholic Cirrhosis) | rs72613567:TA (Homozygotes) | 73% reduced risk of alcoholic cirrhosis | [4] |

| Biopsy-Proven NAFLD | rs72613567 A-INS allele | OR = 0.612 for NASH | [3] |

| Biopsy-Proven NAFLD | rs72613567 A-INS allele | OR = 0.590 for Fibrosis | [3] |

| Biopsy-Proven NAFLD | rs72613567 A-INS allele | OR = 0.474 for Ballooning Degeneration | [3] |

| Multi-ethnic Asian NAFLD Cohort | rs72613567 (Homozygous TA) | HR = 0.004 for Liver-Related Complications | [7] |

| Chinese Han Population (ALD) | rs72613567:TA allele | 19% decreased risk of ALD | [4] |

Molecular Mechanisms of HSD17B13

HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase family, localized to the surface of lipid droplets within hepatocytes.[1][4] Its upregulation is noted in patients with NAFLD.[8] While its precise physiological substrates are still under investigation, it is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[1] The loss of this function in variant carriers is believed to be central to its protective effects.

Signaling Pathways and Regulation

HSD17B13 expression is regulated by key transcription factors involved in lipid metabolism. The liver X receptor-α (LXR-α) induces HSD17B13 expression through the sterol regulatory element-binding protein-1c (SREBP-1c).[1][9] In turn, HSD17B13 appears to promote SREBP-1c maturation, establishing a positive feedback loop that can contribute to hepatic lipogenesis.[1]

Role in Hepatocyte-Stellate Cell Crosstalk

Recent evidence suggests that HSD17B13's catalytic activity is a key driver of a fibrogenic signaling cascade. In lipid-loaded hepatocytes, active HSD17B13 stimulates the transcription and secretion of Transforming Growth Factor-beta 1 (TGF-β1).[10] Secreted TGF-β1 then acts in a paracrine manner on hepatic stellate cells (HSCs), the primary producers of extracellular matrix, inducing their activation and promoting fibrosis.[10] This positions HSD17B13 as a critical link between hepatocyte lipid metabolism and the activation of fibrogenic pathways.

Link to Pyrimidine Catabolism

A novel mechanism suggests that the protection against fibrosis conferred by HSD17B13 loss-of-function is associated with decreased pyrimidine catabolism. Studies have shown that HSD17B13 knockdown in mice and the protective variant in humans are linked to the downregulation of dihydropyrimidine dehydrogenase (DPYD), a key enzyme in this pathway.[2][11] This leads to an increase in hepatic uridine metabolites, which may exert a protective effect.[2]

Preclinical Evidence from Animal Models

Preclinical studies using various mouse models have been conducted to elucidate the in vivo function of HSD17B13 and validate it as a target. However, results have shown some inconsistencies, potentially due to differences between human and murine biology or variations in diet-induced models.[12]

-

HSD17B13 Overexpression: Hepatic overexpression of HSD17B13 in mice promotes the accumulation of lipid droplets and exacerbates steatosis.[8]

-

HSD17B13 Knockdown/Knockout: Liver-specific knockdown of Hsd17b13 in high-fat diet-fed obese mice improved hepatic steatosis and reduced markers of liver fibrosis like TIMP2.[13] However, other studies using knockout mice on different pro-NASH diets (e.g., Gubra-Amylin NASH diet, 45% CDAHFD) reported no significant effects on liver injury, inflammation, or fibrosis.[12] A modest reduction in fibrosis was observed only in female knockout mice on a 60% CDAHFD diet.[12]

| Model / Intervention | Key Findings | Reference |

| High-Fat Diet + AAV-Hsd17b13 (Overexpression) | Increased number and size of lipid droplets; promoted lipid accumulation. | [8][14] |

| High-Fat Diet + shRNA-mediated Hsd17b13 Knockdown | Markedly improved hepatic steatosis; decreased serum ALT and fibrosis markers (Timp2). | [13] |

| Hsd17b13 Knockout + Gubra-Amylin NASH (GAN) Diet (28 wks) | No effect on liver injury, inflammation, or fibrosis. | [12] |

| Hsd17b13 Knockout + 45% CDAHFD (12 wks) | No effect on liver injury, inflammation, or fibrosis. | [12] |

| Hsd17b13 Knockout (Female) + 60% CDAHFD (12 wks) | Modest reduction in liver fibrosis, but not lipids or inflammation. | [12] |

These discrepancies highlight potential species-specific differences and underscore the importance of human-based systems and the strong genetic validation in guiding therapeutic development.[12]

Therapeutic Strategies and Clinical Development

The robust genetic validation has propelled the rapid development of therapies targeting HSD17B13. The primary strategies involve RNA interference (RNAi) to silence HSD17B13 mRNA and small molecule inhibitors to block its enzymatic activity.

RNA Interference (RNAi) Therapeutics

RNAi drugs for HSD17B13 typically use N-acetylgalactosamine (GalNAc)-conjugated small interfering RNA (siRNA), which ensures targeted delivery to hepatocytes. Several candidates have entered clinical trials.

| Drug Candidate | Company | Phase | Key Clinical Findings | Reference |

| Rapirosiran (ALN-HSD) | Alnylam Pharmaceuticals | Phase 1 | Good safety and tolerability. Dose-dependent reduction in liver HSD17B13 mRNA (median 78% reduction at 400 mg dose). | [15][16] |

| ARO-HSD | Arrowhead Pharmaceuticals | Phase 1/2 | Well-tolerated. Mean reduction in hepatic HSD17B13 mRNA of 93.4% (200 mg dose). Corresponded with mean ALT and AST reductions of 42.3% and 39.5%, respectively. | [4][17] |

| AZD7503 | AstraZeneca | Phase 1 | Study to assess knockdown of hepatic HSD17B13 mRNA, PK, safety, and tolerability. | [18] |

Small Molecule Inhibitors

Small molecule inhibitors offer the potential for oral administration. Development in this area is advancing, with several compounds identified and at least one entering clinical trials.

| Compound | Company / Origin | Potency / Key Findings | Reference |

| BI-3231 | Boehringer Ingelheim | Potent and selective chemical probe identified via HTS. IC50 not explicitly stated but served as a lead compound. | [19] |

| INI-822 | Inipharm | First-in-class oral small molecule inhibitor. Low nM potency. Decreased fibrotic proteins (αSMA, collagen type 1) in a primary human liver-on-a-chip model. Entered Phase 1 trials. | [20][21] |

| Compound 32 | Guangdong Pharmaceutical University | Highly potent and selective inhibitor with IC50 = 2.5 nM. Showed a liver-targeting profile and robust anti-MASH effects in mouse models, regulating lipids via the SREBP-1c/FAS pathway. | [22] |

Key Experimental Protocols

HSD17B13 Retinol Dehydrogenase (RDH) Activity Assay

This protocol is adapted from methodologies used to measure the enzymatic conversion of retinol to retinaldehyde.[23]

-

Cell Culture and Transfection:

-

Seed HEK293 or Huh7 cells in triplicate in 12-well plates.

-

One day after seeding, transiently transfect cells with a plasmid expressing full-length human HSD17B13 or an empty vector control using a suitable transfection reagent.

-

-

Substrate Incubation:

-

24 hours post-transfection, replace the medium.

-

Add all-trans-retinol (dissolved in ethanol) to the culture medium to a final concentration of 2-5 µM. Ensure the final ethanol concentration is ≤0.5% (v/v).

-

Incubate the cells for 6-8 hours at 37°C.

-

-

Metabolite Extraction:

-

Collect both the cells and the culture medium.

-

Perform a lipid extraction using a two-phase solvent system, such as hexane/isopropanol or the Folch method (chloroform/methanol).

-

Evaporate the organic phase to dryness under a stream of nitrogen.

-

-

Quantification by HPLC:

-

Reconstitute the dried lipid extract in a mobile phase-compatible solvent (e.g., methanol).

-

Analyze the sample using a reverse-phase High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

Separate and quantify all-trans-retinol and all-trans-retinaldehyde by comparing retention times and peak areas to known standards.

-

Enzymatic activity is calculated as the amount of retinaldehyde produced per unit of time, normalized to total protein content from the cell lysate.

-

Assessment of Liver Fibrosis: NASH CRN Scoring System

This histological scoring system is the standard for assessing disease severity in NAFLD clinical trials.[24]

-

Biopsy and Staining:

-

Obtain a liver biopsy specimen of adequate length and quality.

-

Fix the tissue in formalin, embed in paraffin, and prepare 4-5 µm sections.

-

Perform standard Hematoxylin and Eosin (H&E) staining to assess steatosis, inflammation, and ballooning.

-

Perform Masson's Trichrome or Sirius Red staining to visualize and stage collagen deposition (fibrosis).

-

-

Histological Scoring (by a trained pathologist):

-

Steatosis (0-3): Scored based on the percentage of hepatocytes containing lipid droplets (<5%, 5-33%, >33-66%, >66%).

-

Lobular Inflammation (0-3): Scored based on the number of inflammatory foci per 200x field (0, <2, 2-4, >4).

-

Hepatocyte Ballooning (0-2): Scored based on the presence and prominence of ballooned cells (None, Few, Many).

-

NAFLD Activity Score (NAS): The unweighted sum of steatosis, lobular inflammation, and ballooning scores (range 0-8). A score ≥4 is often used to define NASH.

-

Fibrosis Stage (0-4):

-

Stage 0: None.

-

Stage 1: Perisinusoidal or periportal fibrosis.

-

Stage 2: Perisinusoidal and portal/periportal fibrosis.

-

Stage 3: Bridging fibrosis.

-

Stage 4: Cirrhosis.

-

-

In Vitro Fibrosis Model: Liver-on-a-Chip Co-Culture

This protocol describes a microphysiological system to model the interaction between hepatocytes and stellate cells.[21]

-

Cell Sourcing:

-

Obtain primary human hepatocytes (homozygous for the active HSD17B13 allele), primary human Kupffer cells, and primary human hepatic stellate cells from qualified donors.

-

-

Microphysiological System Setup:

-

Use a commercially available liver-on-a-chip platform (e.g., CN Bio LC12).

-

Seed the microfluidic plates with the three cell types according to the manufacturer's protocol to create a 3D co-culture that mimics the liver microenvironment.

-

-

Induction of Fibrotic Phenotype:

-

Culture the cells in a specialized high-fat medium containing fatty acids and glucose to induce a steatotic and pro-inflammatory state in the hepatocytes.

-

Maintain the culture for 14-21 days to allow for the development of a fibrotic phenotype, characterized by HSC activation.

-

-

Compound Treatment:

-

Introduce the HSD17B13 inhibitor (e.g., INI-822) or vehicle control into the culture medium.

-

Continue treatment for a defined period (e.g., 16 days).

-

-

Endpoint Analysis:

-

Biomarkers: Collect media at various time points and analyze for secreted proteins like albumin (hepatocyte function), LDH (cytotoxicity), and triglycerides.

-

Immunohistochemistry: At the end of the experiment, fix and stain the cells within the plate for key fibrosis markers, such as alpha-smooth muscle actin (α-SMA) and Collagen Type I, to quantify HSC activation and matrix deposition.

-

Metabolomics/Lipidomics: Analyze media or cell lysates using LC/MS to assess changes in lipid profiles, such as phospholipids and triglycerides.[21]

-

Conclusion and Future Directions

HSD17B13 is a therapeutic target for liver fibrosis with exceptionally strong human genetic validation. The loss-of-function rs72613567 variant confers robust protection against the progression of chronic liver disease, providing a clear rationale for therapeutic inhibition. Both RNAi and small molecule inhibitor approaches have shown promise in early clinical and preclinical studies, demonstrating effective target engagement and favorable safety profiles.[15][17][20]

Future research will need to fully elucidate the enzyme's physiological substrates and clarify the downstream effects of its inhibition. The long-term efficacy and safety of HSD17B13-targeted therapies will be determined by ongoing and future Phase 2/3 clinical trials, which will assess their impact on histological endpoints such as fibrosis regression and NASH resolution. Given its central role in linking lipid metabolism to fibrogenesis, targeting HSD17B13 represents one of the most promising strategies in the quest for an effective treatment for fibrotic liver diseases.

References

- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Splice variant rs72613567 prevents worst histologic outcomes in patients with nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 5. Genetic variant rs72613567 of HSD17B13 gene reduces alcohol‐related liver disease risk in Chinese Han population - PMC [pmc.ncbi.nlm.nih.gov]

- 6. news-medical.net [news-medical.net]

- 7. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. pnas.org [pnas.org]

- 12. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. mdpi.com [mdpi.com]

- 15. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 17. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis [natap.org]

- 18. Knockdown of HSD17B13 mRNA, Pharmacokinetics, Safety, and Tolerability, of AZD7503 in Non-Alcoholic Fatty Liver Disease [astrazenecaclinicaltrials.com]

- 19. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Inipharm Initiates Dosing in Phase 1 Study of Its Small Molecule Inhibitor of HSD17B13 - BioSpace [biospace.com]

- 21. inipharm.com [inipharm.com]

- 22. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The protection conferred by HSD17B13 rs72613567 on hepatic fibrosis is likely mediated by lowering ballooning and portal inflammation - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Choreography of HSD17B13: A Deep Dive into its Hepatocytic Localization

For Immediate Release

[CITY, STATE] – [DATE] – In the intricate landscape of cellular biology, the precise location of a protein dictates its function and its role in the broader narrative of health and disease. This technical guide delves into the subcellular localization of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a protein of burgeoning interest in the field of liver diseases, particularly non-alcoholic fatty liver disease (NAFLD). This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of HSD17B13's cellular geography within hepatocytes.

Executive Summary

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a liver-enriched protein that has garnered significant attention due to its strong association with the progression of chronic liver diseases.[1][2] Genetic studies have revealed that loss-of-function variants of HSD17B13 are paradoxically protective against the development of non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[3][4] A critical aspect of understanding its pathophysiological role lies in pinpointing its exact location within the hepatocyte. Overwhelming evidence from multiple independent studies indicates that HSD17B13 is predominantly and specifically localized to the surface of intracellular lipid droplets (LDs).[1][3][5] This guide will synthesize the current knowledge on HSD17B13's subcellular localization, present the quantitative data supporting these findings, detail the experimental methodologies used for its determination, and visualize the key signaling pathways and experimental workflows.

Quantitative Data on HSD17B13 Expression and Localization

The expression of HSD17B13 is significantly altered in the context of liver disease. Quantitative analyses have consistently demonstrated its upregulation in NAFLD.

| Parameter | Finding | Cell/Tissue Type | Reference |